5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with amino, bromo, and alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is the bromination of a suitable pyridinone precursor followed by the introduction of the amino and alkyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced pyridinone analogs.
Substitution: Halogen exchange or nucleophilic substitution at the bromo position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinone oxides, while substitution reactions can produce various substituted pyridinones.
Scientific Research Applications
5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its application, but it may involve inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one: shares structural similarities with other substituted pyridinones and pyridines.
Similar Compounds: this compound, this compound.
Uniqueness
The unique combination of amino, bromo, and alkyl substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15BrN2O |
---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
5-amino-3-bromo-1-(3-methylbutyl)pyridin-2-one |
InChI |
InChI=1S/C10H15BrN2O/c1-7(2)3-4-13-6-8(12)5-9(11)10(13)14/h5-7H,3-4,12H2,1-2H3 |
InChI Key |
ZIUSORDRWLXRHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(C=C(C1=O)Br)N |
Origin of Product |
United States |
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